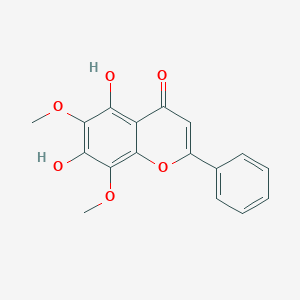

5,7-Dihydroxy-6,8-dimethoxyflavone

Descripción general

Descripción

5,7-Dihydroxy-6,8-dimethoxyflavone is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi .

Synthesis Analysis

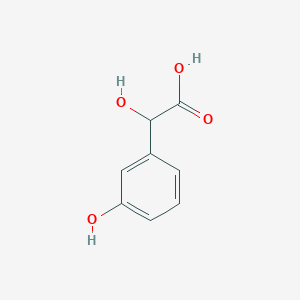

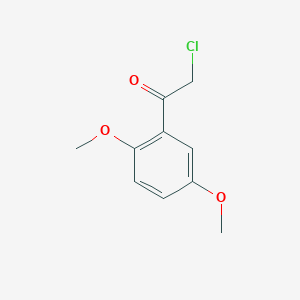

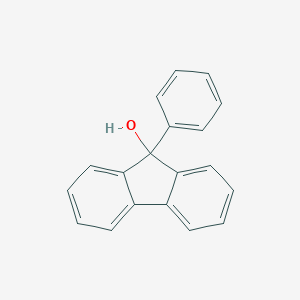

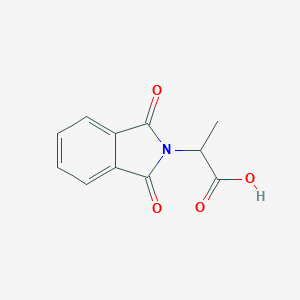

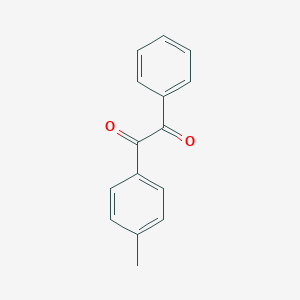

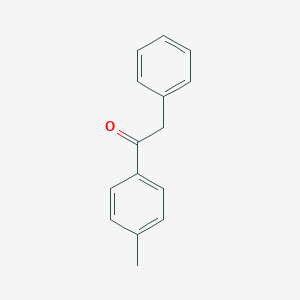

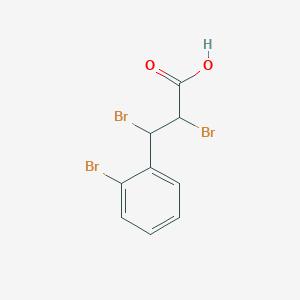

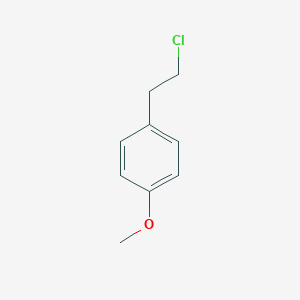

The synthesis of 5,7-Dihydroxy-6,8-dimethoxyflavone involves different routes starting from phloroacetophenone . Another method involves a mixture of chrysin, NBS, dry THF, and conc. H2SO4 stirred at 60 °C for 2 hours .Molecular Structure Analysis

The flavone molecule is almost planar, with a dihedral angle between the planes of the benzo-pyran-4-one group and the attached phenyl group . The 5-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl group, resulting in a six-membered hydrogen-bonded ring .Physical And Chemical Properties Analysis

5,7-Dihydroxy-6,8-dimethoxyflavone has a molecular weight of 314.29 g/mol . It has a melting point of 231°C . The compound has two hydrogen bond donors and six hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment

Polymethoxyflavones (PMFs), a group of flavonoid compounds that include 5,7-Dihydroxy-6,8-dimethoxyflavone, have been studied for their anti-inflammatory and anticancer activities . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities . Researchers have found that hydroxylated PMFs (HPMFs) are one of the major metabolites of PMFs in animal urine and feces . Although PMF and HPMFs do show anticancer activity against different types of cancers, their low hydrophilicity is a crucial factor that may affect their biological effectiveness .

Inhibition of Prostaglandin E2 Production

6-Methoxywogonin has been reported to have inhibitory activity on prostaglandin E2 (PGE2) production . PGE2 is a bioactive lipid that plays a crucial role in inflammation and cancer. Inhibiting its production can potentially lead to anti-inflammatory and anticancer effects .

Antioxidant Properties

Flavonoids, including 5,7-Dihydroxy-6,8-dimethoxyflavone, are known for their antioxidant properties . They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body. This property makes them potentially useful in preventing diseases related to oxidative stress, such as heart disease and cancer .

Inhibition of Adenosine 3′,5-cyclic Monophosphate Phosphodiesterase

5,7-Dihydroxy-6,8-dimethoxyflavone has been reported to inhibit the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase . This enzyme plays a key role in cellular signaling and inhibition of its activity can potentially lead to various therapeutic effects .

Potential Neuroprotective Effects

Flavonoids, including 5,7-Dihydroxy-6,8-dimethoxyflavone, have been studied for their potential neuroprotective effects. They may help protect neurons against injury induced by neurotoxins and can suppress neuroinflammation. They may also improve learning and memory .

Anti-Inflammatory Activities

6-Methoxywogonin has been reported to have anti-inflammatory activities . Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases, such as heart disease, cancer, and autoimmune disorders. Therefore, compounds with anti-inflammatory activities can potentially be used in the treatment of these diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

5,7-Dihydroxy-6,8-dimethoxyflavone, also known as 6-Methoxywogonin, is a naturally occurring flavonoid derivative. Its primary target is the GABA (A) Receptor Benzodiazepine Binding Site in humans . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

6-Methoxywogonin acts as a ligand for the GABA (A) Receptor Benzodiazepine Binding Site . By binding to this site, it can modulate the activity of the receptor,

Propiedades

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVYFSLWUBLPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469415 | |

| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-6,8-dimethoxyflavone | |

CAS RN |

3162-45-6 | |

| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

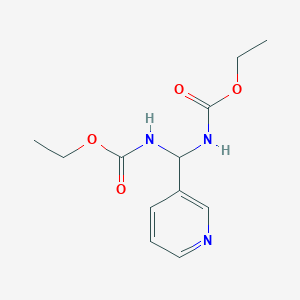

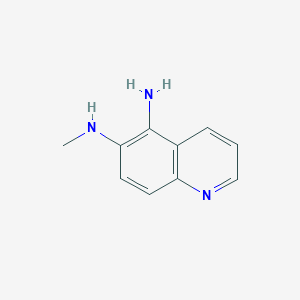

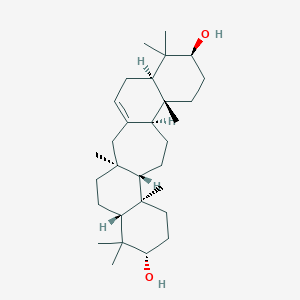

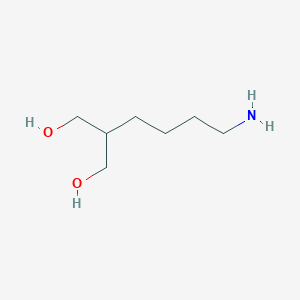

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 6-Methoxywogonin?

A1: 6-Methoxywogonin has been identified as a constituent of Scutellaria baicalensis Georgi, a traditional medicinal plant. [] It has also been isolated from Eremostachys laciniata (L) Bunge, a plant belonging to the Lamiaceae family. []

Q2: Can 6-Methoxywogonin be produced through methods other than plant extraction?

A2: Yes, recent research has demonstrated the de novo production of 6-Methoxywogonin from ethanol using genetically engineered Pichia pastoris yeast. This approach offers a potentially more sustainable and efficient alternative to traditional plant extraction methods. []

Q3: What is the significance of using a Crabtree-negative yeast like Pichia pastoris for 6-Methoxywogonin production?

A3: Crabtree-negative yeasts like Pichia pastoris are preferred for producing compounds like 6-Methoxywogonin because they exhibit reduced ethanol formation even under high glucose concentrations. This characteristic allows for more efficient utilization of the carbon source for target compound production. []

Q4: What challenges were encountered during the microbial production of 6-Methoxywogonin, and how were they addressed?

A4: Researchers observed that the accumulation of intermediate compounds, particularly cinnamic acid, negatively impacted the production capacity of the engineered yeast. This challenge was addressed by culturing the yeast at a near-neutral pH and utilizing ethanol as the primary carbon source. []

Q5: How was the biosynthetic pathway optimized to enhance 6-Methoxywogonin production in Pichia pastoris?

A5: The biosynthetic pathway was divided into five modules, each controlled by ethanol-induced and constitutive transcriptional amplification devices. This fine-tuning approach reduced byproduct accumulation and significantly increased the production of 6-Methoxywogonin. []

Q6: What is the significance of the reported 6-Methoxywogonin titer achieved in the Pichia pastoris system?

A6: The study reported a 6-Methoxywogonin production titer of 339.5 mg/L, marking the first instance of this compound's production using this method. This achievement underscores the potential of engineered yeast systems for producing valuable plant-derived compounds. []

Q7: What are the potential applications of orthogonal projection to latent structure (OPLS) combined with principal component analysis (PCA) in relation to 6-Methoxywogonin research?

A7: OPLS combined with PCA can be used to screen and identify flavonoids, including 6-Methoxywogonin, that exhibit inhibitory effects on prostaglandin E2 (PGE2) production. [, ]

Q8: Is 6-Methoxywogonin found in other species within the Labiatae family besides Eremostachys laciniata?

A8: While 6-Methoxywogonin has been specifically identified in Eremostachys laciniata, further research is needed to determine its presence in other Labiatae species. [, ]

Q9: Has the structure of 5,7-Dihydroxy-6,8-dimethoxyflavone been confirmed through synthetic methods?

A9: Yes, the structure of 5,7-Dihydroxy-6,8-dimethoxyflavone has been confirmed through independent synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.